molecular formula C13H10F2O B6371295 5-(3,5-Difluorophenyl)-2-methylphenol CAS No. 1261916-95-3

5-(3,5-Difluorophenyl)-2-methylphenol

Cat. No.: B6371295
CAS No.: 1261916-95-3
M. Wt: 220.21 g/mol
InChI Key: QEBXPHLZOYLNCS-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-methylphenol is a substituted biphenyl compound featuring a phenol core with a methyl group at the ortho (2-) position and a 3,5-difluorophenyl substituent at the para (5-) position. The molecular formula is C₁₃H₁₀F₂O, with a molecular weight of 232.22 g/mol.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBXPHLZOYLNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683786
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-95-3
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzene.

    Electrophilic Substitution: The 3,5-difluorobenzene undergoes electrophilic substitution with a methyl group to form 3,5-difluorotoluene.

    Hydroxylation: The final step involves the hydroxylation of 3,5-difluorotoluene to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully reduced aromatic ring.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Fully reduced aromatic rings.

    Substitution Products: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-(3,5-Difluorophenyl)-2-methylphenol and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound Not provided C₁₃H₁₀F₂O 2-methyl, 3,5-difluorophenyl Phenol core with methyl group; moderate polarity, steric hindrance at ortho
5-(3,5-Difluorophenyl)-2-methoxyphenol 918629-67-1 C₁₃H₁₀F₂O₂ 2-methoxy, 3,5-difluorophenyl Methoxy group increases polarity and hydrogen-bonding capacity
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 928324-57-6 C₁₁H₇F₂NO Pyridinone ring Lactam structure with reduced acidity compared to phenol; heterocyclic N enhances π-stacking

Electronic and Steric Effects

  • Methyl vs. Methoxy Substituents: The methyl group in this compound is less electron-donating than the methoxy group in its analog (CAS 918629-67-1). This difference impacts solubility (methoxy increases hydrophilicity) and reactivity in electrophilic substitution reactions .
  • Pyridinone vs. Phenol: Replacing the phenol with a pyridinone ring (CAS 928324-57-6) introduces a lactam moiety, which is less acidic (pKa ~8–10 for pyridinone vs. ~10 for phenol). The nitrogen atom in pyridinone facilitates hydrogen bonding and may improve bioavailability in drug design .

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